molecular formula C13H25ClN4O2 B2859237 Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride CAS No. 2344677-97-8

Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride

Cat. No.: B2859237
CAS No.: 2344677-97-8
M. Wt: 304.82
InChI Key: PNQDGFKEDMOWKP-UHFFFAOYSA-N
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Description

Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride is a chemical compound with the molecular formula C13H24N4O2·HCl. It is commonly used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tert-butyl4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylatehydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for various research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl 4-(1,4,5,6-tetrahydropyrimidin-2-yl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2.ClH/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-14-5-4-6-15-11;/h4-10H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQDGFKEDMOWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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